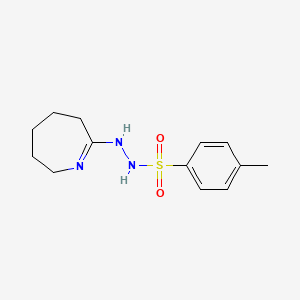

N'-2-azepanylidene-4-methylbenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

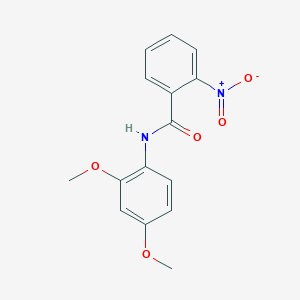

“N’-2-azepanylidene-4-methylbenzenesulfonohydrazide” is a unique chemical compound with the linear formula C13H19N3O2S . It has a molecular weight of 281.379 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of N’-substituted-4-methylbenzenesulfonohydrazide derivatives, which includes “N’-2-azepanylidene-4-methylbenzenesulfonohydrazide”, involves the condensation of 4-methylbenzenesulfonohydrazide and aromatic carbonyl compounds in the presence of polystyrene sulfonic acid in an aqueous medium . The efficiency of polystyrene sulfonic acid (PSSA) in an aqueous medium has prompted researchers to use this reagent for the synthesis of these derivatives .Molecular Structure Analysis

The molecular structure of “N’-2-azepanylidene-4-methylbenzenesulfonohydrazide” is represented by the linear formula C13H19N3O2S . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational details are not available in the retrieved sources.Scientific Research Applications

Antimicrobial Agent Development

N’-2-azepanylidene-4-methylbenzenesulfonohydrazide: and its derivatives have been studied for their potential as antimicrobial agents. The compound’s ability to inhibit the growth of various bacteria and fungi makes it a candidate for the development of new antimicrobial drugs . This is particularly important in the fight against antibiotic-resistant strains of bacteria.

Antitubercular Activity

The compound has shown promise in the treatment of tuberculosis. Derivatives of N’-2-azepanylidene-4-methylbenzenesulfonohydrazide have been evaluated for their antitubercular properties, which is crucial given the emergence of multi-drug-resistant strains of Mycobacterium tuberculosis .

Cancer Research

Hydrazones, a class of compounds to which N’-2-azepanylidene-4-methylbenzenesulfonohydrazide belongs, exhibit a range of pharmaceutical properties, including anticancer activity. The compound’s mechanism of action could be explored further to develop novel cancer therapies .

Analgesic and Anti-inflammatory Applications

The compound’s structure suggests potential analgesic and anti-inflammatory activities. Research into these properties could lead to the development of new pain management and anti-inflammatory medications .

Anticonvulsant Properties

Hydrazones are known to possess anticonvulsant activities. As such, N’-2-azepanylidene-4-methylbenzenesulfonohydrazide could be used in the synthesis of new compounds with potential applications in the treatment of epilepsy and other seizure disorders .

Chemical Synthesis and Material Science

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals, indicating its use in innovative chemical synthesis and material science research. It could play a role in the development of new materials or chemical processes .

properties

IUPAC Name |

4-methyl-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-11-6-8-12(9-7-11)19(17,18)16-15-13-5-3-2-4-10-14-13/h6-9,16H,2-5,10H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQIVUKBQLCITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)